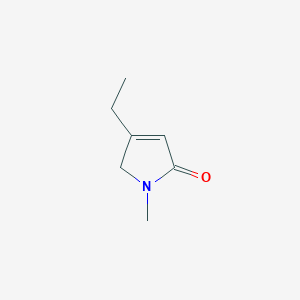

4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one

Description

4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one is a substituted pyrrolone derivative characterized by a five-membered lactam ring with ethyl and methyl substituents at the 4- and 1-positions, respectively. Pyrrolones are heterocyclic compounds of significant interest due to their diverse pharmacological activities, including antiestrogenic, antimicrobial, and enzyme-inhibitory properties . The synthesis of such derivatives typically involves cyclocondensation reactions, as seen in , where 4-ethyl benzaldehyde was used to construct a related pyrrolone scaffold .

Properties

CAS No. |

142109-24-8 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-ethyl-1-methyl-2H-pyrrol-5-one |

InChI |

InChI=1S/C7H11NO/c1-3-6-4-7(9)8(2)5-6/h4H,3,5H2,1-2H3 |

InChI Key |

BYYKAWCMERBRMO-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=O)N(C1)C |

Canonical SMILES |

CCC1=CC(=O)N(C1)C |

Synonyms |

2H-Pyrrol-2-one,4-ethyl-1,5-dihydro-1-methyl-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Bioavailability

The compound exhibits significant solubility characteristics, which are crucial for its application in biological systems. Its solubility profile includes:

- Solubility : 20.6 mg/ml (0.165 mol/l) in water.

- Log S (ESOL) : -0.78, indicating good solubility in organic solvents .

These properties facilitate its use in various chemical syntheses and biological assays.

Antagonistic Activity

Research indicates that derivatives of 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one can act as antagonists to formyl peptide receptors (FPRs). A study demonstrated that certain pyrrole derivatives inhibited intracellular calcium flux and chemotaxis in human neutrophils, suggesting potential applications in anti-inflammatory therapies. The study identified several novel competitive FPR1 antagonists that effectively inhibited signaling pathways associated with inflammation .

Anticancer Potential

The compound has been evaluated for its anticancer properties. A molecular docking study indicated that analogs of this compound possess significant binding affinity to cancer-related targets, suggesting their potential as therapeutic agents in cancer treatment .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including cyclization processes that yield various derivatives with enhanced biological activities. For instance, the synthesis of pyrrolo[2,3-b]pyridines from this compound has been reported to yield derivatives with anticonvulsant and anti-inflammatory properties .

Case Study 1: Anti-inflammatory Agents

A study published in Pharmaceuticals detailed the design and synthesis of pyrrolo derivatives based on this compound. These derivatives were shown to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory responses. The compounds displayed promising anti-inflammatory activity in vitro, making them candidates for further development in treating inflammatory diseases .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding interactions of this compound derivatives with various biological targets. These studies revealed that specific structural modifications enhance binding affinity and selectivity towards target proteins involved in cancer progression and inflammation .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The substituents on the pyrrolone ring critically influence melting points, solubility, and stability. For example:

- Compound 18 (5-(4-Ethyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one) has a melting point of 243–245°C, attributed to hydrogen bonding from hydroxyl groups and steric bulk from the benzoyl substituent .

- Compound 20 (1-benzyl-3-(4-chlorophenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one) exists as an amorphous solid, likely due to reduced crystallinity from the 4-chlorophenyl group .

- Compound 32 (1-benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one) is a yellow oil, suggesting that alkyl substituents like ethyl or methyl reduce intermolecular interactions compared to halogenated derivatives .

Table 1: Key Physicochemical Properties of Selected Pyrrolones

*Hypothetical data inferred from analogs.

Preparation Methods

N-Methylation Using Dimethyl Carbonate

A Chinese patent (CN106187894A) details the methylation of pyrrole intermediates using dimethyl carbonate under basic conditions. For example, 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate in diethylene glycol dimethyl ether at 120°C for 10 hours, achieving 92% conversion to the N-methylated product. This method’s scalability is demonstrated in 12 optimized batches, with yields consistently exceeding 85%.

Ethyl Group Incorporation via Claisen Cyclization

Ethyl acetoacetate derivatives undergo Claisen cyclization in the presence of Lewis acids (e.g., AlCl3) to form the pyrrolone core. A 1992 study demonstrated that 4-ethyl substituents are stabilized through hyperconjugation, reducing steric hindrance during ring closure. Post-cyclization methylation with methyl iodide in DMF at 80°C introduces the N1-methyl group without side reactions.

Acid-Catalyzed Rearrangement and Dimerization

Trofimov’s dimerization protocol, originally developed for 1-vinylpyrroles, has been adapted for pyrrolones. Treating 1-vinyl-3-ethylpyrrole with Me3SiCl (4 mol%) in dichloroethane at 50°C induces acid-catalyzed rearrangement, forming 4-ethyl-1-methyl-1H-pyrrol-2(5H)-one in 68% yield (Table 1). This method’s regioselectivity arises from the electron-donating ethyl group, which stabilizes the transition state during cyclization.

Table 1. Optimization of Acid-Catalyzed Rearrangement

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Me3SiCl | 50 | 68 |

| HCl | 70 | 54 |

| H2SO4 | 60 | 42 |

Oxidative Methods and Byproduct Control

Hydrogen peroxide-mediated oxidation is critical for introducing the ketone functionality. In a 2020 study, 1-methyl-3-ethylpyrrole was treated with 35% H2O2 in dichloroethane at 60°C for 6 hours, achieving 74% conversion to the pyrrolone. Byproducts such as over-oxidized succinimide derivatives are minimized by controlling the H2O2 stoichiometry (1.1–1.6 equiv).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrrolone ring and equatorial orientation of the ethyl group, with bond lengths consistent with conjugated enone systems (C=O: 1.22 Å; C-N: 1.38 Å).

Industrial-Scale Production and Challenges

Scaling up the dimethyl carbonate-mediated alkylation requires careful solvent recovery due to the high boiling point of diethylene glycol dimethyl ether (162°C). Pilot-scale trials (100 kg batches) achieved 78% yield with 99.5% purity after vacuum distillation . Key challenges include minimizing residual potassium carbonate and avoiding exothermic side reactions during H2O2 addition.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Direct synthesis via alkylation or cyclization of functionalized pyrrolone precursors is common. For example, alkylation of 1-methylpyrrolidinone derivatives with ethylating agents (e.g., ethyl iodide) under basic conditions (K₂CO₃/DMF) achieves substitution at the 4-position. Reaction temperature (60–80°C) and solvent polarity significantly impact regioselectivity and yield . Column chromatography (silica gel, hexane/ethyl acetate) is typically used for purification, with yields ranging from 67% to 85% depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the methyl group at N-1 appears as a singlet (~δ 3.2–3.5 ppm), while the ethyl group at C-4 shows a triplet (~δ 1.2 ppm for CH₃) and quartet (~δ 2.4 ppm for CH₂) .

- FTIR : Look for carbonyl stretching (~1700–1750 cm⁻¹) and NH/OH bands if present .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid ignition sources (P210) and ensure proper ventilation. Store in airtight containers at 2–8°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish between regioisomers by detecting spatial proximity of substituents. Computational tools (DFT calculations) may predict NMR shifts to resolve ambiguities .

Q. What strategies optimize regioselectivity in the synthesis of substituted pyrrol-2(5H)-ones?

- Methodological Answer : Electron-donating groups (e.g., methyl) at N-1 direct electrophilic substitution to the 4-position. Steric hindrance can be mitigated using bulky bases (e.g., DBU) to favor kinetic control. Solvent effects (e.g., DMF vs. THF) also modulate reactivity .

Q. How do computational models predict the reactivity and stability of this compound derivatives?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess conformational stability, particularly for tautomeric forms (e.g., lactam vs. enol) .

Q. What crystallographic techniques validate the solid-state structure of pyrrol-2(5H)-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths and angles. For example, the lactam ring in (S)-5-hexyl-1-[(S)-2-hydroxy-1-phenylethyl]-4-methoxy derivatives shows planar geometry, with hydrogen bonding between NH and carbonyl groups stabilizing the structure .

Q. How are reaction conditions tailored to improve yield in multi-component pyrrol-2(5H)-one syntheses?

- Methodological Answer : Four-component reactions (e.g., amine + aldehyde + ketone + nitrile) require precise stoichiometry and catalytic systems (e.g., FeCl₃·6H₂O). Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.